3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Overview
Description
3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the chlorine atoms or the indazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorine atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indazoles or boronate esters.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting kinases or other enzymes.
Materials Science: As a building block for the synthesis of polymers or other advanced materials.
Biology: As a probe for studying biological pathways or as a potential therapeutic agent.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-2-methylindazole: Lacks the boronate ester group.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: Lacks the chlorine atoms.
3,4-Dichloro-2-methyl-2H-indazole: Lacks the boronate ester group.
Uniqueness
The presence of both chlorine atoms and the boronate ester group makes 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C14H17BCl2N2O2 |
---|---|
Molecular Weight |
327.0 g/mol |
IUPAC Name |
3,4-dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C14H17BCl2N2O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9-10(11(8)16)12(17)19(5)18-9/h6-7H,1-5H3 |
InChI Key |
GNQBSBMKGWNJLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(N(N=C3C=C2)C)Cl)Cl |
Origin of Product |
United States |
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